2,2,7,7-Tetraphenyl-octanedinitrile
Description
2,2,7,7-Tetraphenyl-octanedinitrile is a nitrile-functionalized organic compound featuring four phenyl groups symmetrically substituted at the 2 and 7 positions of an octanedinitrile backbone. Its structure combines a flexible aliphatic chain with rigid aromatic substituents, enabling unique electronic and steric properties.
Properties
CAS No. |
6307-02-4 |
|---|---|
Molecular Formula |
C32H28N2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,2,7,7-tetraphenyloctanedinitrile |
InChI |
InChI=1S/C32H28N2/c33-25-31(27-15-5-1-6-16-27,28-17-7-2-8-18-28)23-13-14-24-32(26-34,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22H,13-14,23-24H2 |
InChI Key |
CRFRCHLTAYEDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetraphenyl-octanedinitrile typically involves the reaction of 1,4-dibromobutane with benzonitrile in the presence of a strong base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetraphenyl-octanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 2,2,7,7-Tetraphenyl-octanedioic acid.
Reduction: Formation of 2,2,7,7-Tetraphenyl-octanediamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,2,7,7-Tetraphenyl-octanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetraphenyl-octanedinitrile is largely dependent on its chemical reactivity. The nitrile groups can interact with various biological targets, potentially inhibiting enzyme activity or interacting with nucleic acids. The phenyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Octanedinitrile (CAS 629-40-3)
The parent compound, octanedinitrile, lacks phenyl substituents. Key differences include:
- Physical Properties : Octanedinitrile has a boiling point of 458.20 K at 2 kPa and a molecular weight of 152.19 g/mol. In contrast, 2,2,7,7-Tetraphenyl-octanedinitrile’s phenyl groups increase molecular weight (estimated >500 g/mol) and steric bulk, likely reducing solubility in polar solvents and elevating thermal stability .
- Electronic Behavior : Octanedinitrile serves primarily as a solvent or intermediate, while the tetraphenyl derivative’s aromatic groups enhance π-conjugation, making it suitable for charge transport studies in molecular junctions .
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
This compound shares tetraphenyl substitution but features a brominated dihydrofuran core (molecular weight 532.26 g/mol). Key contrasts:
- Reactivity : Bromine atoms introduce electron-withdrawing effects, whereas the dinitrile groups in this compound offer dual electron-deficient sites for coordination or catalysis.
2,2,7,7-Tetramethyltricyclo[6.2.1.0¹⁶]undec-5-en-4-one
This tricyclic compound, isolated from seagrass, shares substituent positions (2,7) but differs in backbone rigidity and functional groups. Comparisons include:
- Solubility : Methyl groups may enhance volatility compared to phenyl-substituted derivatives.
- Applications : The tricyclic structure is studied for ecological bioactivity, whereas the tetraphenyl-octanedinitrile is tailored for synthetic electronic applications .
Electronic and Rectification Properties
Studies on dipyrimidinyl-diphenyl molecular diodes reveal that acceptor-donor substituent pairs (e.g., pyrimidinyl-phenyl) achieve rectification ratios up to 200 at ±1 V . While this compound lacks a built-in dipole, its symmetric phenyl groups may enable tunable rectification through electrode coupling or external functionalization. For example:
| Compound | Rectification Ratio (at ±1 V) | Key Feature |
|---|---|---|
| Dipyrimidinyl-diphenyl diode | ~200 | Asymmetric acceptor-donor core |
| Tetraphenyl-octanedinitrile (inferred) | <50 (estimated) | Symmetric phenyl conjugation |
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